molecular formula C10H12N2O3 B14840906 5-Hydroxy-N1,N3-dimethylisophthalamide

5-Hydroxy-N1,N3-dimethylisophthalamide

Cat. No.: B14840906
M. Wt: 208.21 g/mol
InChI Key: ARPUKZJUJUYEPV-UHFFFAOYSA-N
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Description

5-Hydroxy-N1,N3-dimethylisophthalamide is a chemical compound with the molecular formula C10H12N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxy group and two dimethylamino groups attached to an isophthalamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N1,N3-dimethylisophthalamide typically involves the reaction of 5-hydroxyisophthalic acid with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 5-hydroxyisophthalic acid and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as methanol or ethanol, under reflux conditions.

    Catalysts: Acid catalysts like sulfuric acid or hydrochloric acid may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N1,N3-dimethylisophthalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-oxo-N1,N3-dimethylisophthalamide.

    Reduction: Formation of N1,N3-dimethylisophthalamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Hydroxy-N1,N3-dimethylisophthalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-N1,N3-dimethylisophthalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and dimethylamino groups play a crucial role in its binding to target molecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-N1,N1-dimethylisophthalamide: Similar structure but with different substitution patterns.

    N1,N3-bis(2,3-dihydroxypropyl)-5-nitroisophthalamide: Contains additional hydroxy and nitro groups.

    Iobitridol: A related compound used as a contrast agent in medical imaging.

Uniqueness

5-Hydroxy-N1,N3-dimethylisophthalamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-hydroxy-1-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-11-9(14)6-3-7(10(15)12-2)5-8(13)4-6/h3-5,13H,1-2H3,(H,11,14)(H,12,15)

InChI Key

ARPUKZJUJUYEPV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)O)C(=O)NC

Origin of Product

United States

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